molecular formula C9H9NO5 B2632448 4-Methoxy-3-methyl-5-nitrobenzoic acid CAS No. 861792-46-3

4-Methoxy-3-methyl-5-nitrobenzoic acid

Cat. No.: B2632448
CAS No.: 861792-46-3
M. Wt: 211.173
InChI Key: AHVHWBJKSKTEBI-UHFFFAOYSA-N
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Description

4-Methoxy-3-methyl-5-nitrobenzoic acid is an organic compound with the molecular formula C9H9NO5 It is a derivative of benzoic acid, characterized by the presence of methoxy, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-methyl-5-nitrobenzoic acid typically involves the nitration of 4-methoxy-3-methylbenzoic acid. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Methoxy-3-methyl-5-nitrobenzoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methyl-5-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that may interact with biological molecules, potentially leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Methoxy-3-nitrobenzoic acid
  • 4-Methyl-3-nitrobenzoic acid
  • 4-Methoxybenzoic acid

Comparison: 4-Methoxy-3-methyl-5-nitrobenzoic acid is unique due to the presence of both methoxy and methyl groups along with the nitro group. This combination of functional groups imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the methyl group can influence the electron density on the aromatic ring, affecting the compound’s reactivity in electrophilic and nucleophilic substitution reactions .

Properties

IUPAC Name

4-methoxy-3-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-6(9(11)12)4-7(10(13)14)8(5)15-2/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHVHWBJKSKTEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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